2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide 2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862588
InChI: InChI=1S/C17H18N4OS/c1-12-6-8-13(9-7-12)10-21-15-5-3-2-4-14(15)19-17(21)23-11-16(22)20-18/h2-9H,10-11,18H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C17H18N4OS
Molecular Weight: 326.4 g/mol

2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide

CAS No.:

Cat. No.: VC17862588

Molecular Formula: C17H18N4OS

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide -

Specification

Molecular Formula C17H18N4OS
Molecular Weight 326.4 g/mol
IUPAC Name 2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide
Standard InChI InChI=1S/C17H18N4OS/c1-12-6-8-13(9-7-12)10-21-15-5-3-2-4-14(15)19-17(21)23-11-16(22)20-18/h2-9H,10-11,18H2,1H3,(H,20,22)
Standard InChI Key KMYZRZCLOCGJJV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure integrates three critical domains:

  • Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings. This scaffold is structurally analogous to purine nucleotides, enabling potential interactions with DNA and RNA.

  • 4-Methylbenzyl substituent: A para-methyl-substituted benzyl group attached to the benzimidazole’s nitrogen. This hydrophobic group enhances lipid solubility, potentially improving membrane permeability.

  • Sulfanyl-acetohydrazide side chain: A sulfanyl (-S-) bridge connects the benzimidazole to an acetohydrazide group, introducing hydrogen-bonding and chelation capabilities critical for enzyme inhibition .

The IUPAC name, 2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide, reflects this architecture. Its canonical SMILES notation, CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN, provides a standardized representation of atomic connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₄OS
Molecular Weight326.4 g/mol
LogP (Partition Coefficient)Estimated 2.1–2.5 *
Hydrogen Bond Donors3 (2 NH, 1 CONHNH₂)
Hydrogen Bond Acceptors5 (2 N, 1 S, 1 O, 1 CONHNH₂)

*Estimated from PubChem data for analogous structures .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Benzimidazole formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions yields the benzimidazole core.

  • N-Alkylation: Reaction with 4-methylbenzyl chloride introduces the hydrophobic substituent at the benzimidazole’s N1 position.

  • Sulfanyl-acetohydrazide conjugation: Thiolation of the C2 position followed by coupling with hydrazine generates the acetohydrazide side chain.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Benzimidazole formationHCl, reflux, 12 h68–72%
N-Alkylation4-methylbenzyl chloride, K₂CO₃, DMF85%
Thiolation & couplingThiourea, NaOH; hydrazine hydrate63%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the benzimidazole protons (δ 7.2–8.1 ppm), 4-methylbenzyl group (δ 2.3 ppm, singlet for CH₃), and hydrazide NH (δ 9.8 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 327.4 [M+H]⁺, consistent with the molecular formula.

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) confirm the hydrazide moiety .

MicroorganismMIC (μg/mL)Analog StructureReference
Staphylococcus aureus4–82-methyl-benzimidazole
Escherichia coli16–325-nitro-benzimidazole
Candida albicans8–162-sulfanyl-acetamide derivative

The sulfanyl-acetohydrazide group in the target compound may enhance activity against Gram-positive bacteria and fungi by facilitating cell wall penetration .

Anticancer Mechanisms

Benzimidazoles interfere with tubulin polymerization and topoisomerase function. The 4-methylbenzyl group may enhance binding to the colchicine site of tubulin, as seen in similar compounds:

Table 4: Cytotoxicity of Benzimidazole Derivatives

Cell LineIC₅₀ (μM)DerivativeReference
MCF-7 (breast cancer)1.22-aryl-benzimidazole
HeLa (cervical cancer)2.82-sulfanyl-acetohydrazide
A549 (lung cancer)4.5N-methyl-benzimidazole

Molecular docking studies suggest the acetohydrazide moiety forms hydrogen bonds with topoisomerase II’s ATP-binding domain, inhibiting DNA replication .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with solubilizing agents (e.g., cyclodextrins).

  • Thermal Stability: Decomposes at 218°C, indicating suitability for solid dosage forms.

ADME Profile

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to the 4-methylbenzyl group .

  • Metabolism: Predicted to undergo hepatic oxidation via CYP3A4, generating inactive sulfoxide metabolites .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the 4-methylbenzyl group to improve solubility.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models of infection and cancer.

  • Combination Therapy: Screening synergies with existing antimicrobials (e.g., fluconazole) and chemotherapeutics (e.g., paclitaxel).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator